molecular formula C5H8O2<br>CH3COCH2COCH3<br>C5H8O2 B045752 Acetylacetone CAS No. 123-54-6

Acetylacetone

Cat. No. B045752
CAS RN: 123-54-6
M. Wt: 100.12 g/mol
InChI Key: YRKCREAYFQTBPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acetylacetone has been extensively studied. It exhibits a planar structure in its enol form, with significant findings regarding bond distances within the molecular ring, highlighting the presence of an internal hydrogen bond that influences its planar but asymmetric structure (K. Iijima et al., 1987). This internal hydrogen bonding is crucial for the molecule's stability and reactivity.

Chemical Reactions and Properties

Acetylacetone's chemical behavior is notably influenced by its tautomeric nature. The enol form predominates, with the molecule demonstrating a strong propensity for reactions typical of enols, such as OH-initiated oxidation. This reaction pathway significantly impacts atmospheric chemistry, contributing to ozone and secondary organic aerosol formation (Yuemeng Ji et al., 2018).

Scientific Research Applications

  • ZnO-based Hybrid Materials : Acetylacetone serves as a suitable anchoring group for ZnO-based hybrid materials, finding potential uses in corrosion protection, light emitting diodes, photocatalytic systems, and dye-sensitized solar cells (Le Bahers et al., 2011).

  • Synthesis of Diarylsulfides and α-Thioarylcarbonyl Compounds : It acts as a new and green aryl source for synthesizing polysubstituted diarylsulfides and α-thioarylcarbonyl compounds (Zou et al., 2017).

  • Metal Ion Complexes : Acetylacetone complexes with metal ions are widely utilized in areas like extraction capability, thin film fabrication, electronic luminescence materials, and catalysts (Lê Văn Huỳnh & Trần Thị Mai, 2015).

  • Solvent Extraction Studies : It is employed as both a chelating agent and solvent in solvent extraction studies, demonstrating accuracy in formation constant values (Krishen & Freiser, 1959).

  • Structural Organization in Powders : Acetylacetone promotes organic group departure during calcination, leading to better structural organization at lower temperatures in Y(3)Al(5)O(12) powders (Potdevin et al., 2010).

  • Titanium(IV) Isopropoxide Stabilization : It is used as a chelating agent for titanium(IV) isopropoxide, affecting the properties of TiO2 thin films (Juma et al., 2015).

  • Photodegradation of Dyes : Acetylacetone can be used as a photo-activator for degrading Acid Orange 7 under UV irradiation, enhancing biodegradability (Wang et al., 2013).

  • Water Treatment : It works more efficiently than H2O2 in photo-decolorization and exhibits high bioavailability in activated sludge (Wu et al., 2016).

  • Precursor for 4-Aminomethylpyrazoles and 4-Aminomethylisoxazoles : Acetylacetone can be used as a precursor in a two-step process at ambient temperature (Saleh et al., 2015).

  • Ozone and Secondary Organic Aerosol Formation : Its oxidation contributes significantly to ozone and secondary organic aerosol formation under polluted environments (Ji et al., 2018).

Safety And Hazards

Acetylacetone is a flammable liquid and vapour. It is harmful if swallowed, toxic in contact with skin and if inhaled. It may cause respiratory irritation, drowsiness or dizziness. It causes damage to organs and may cause damage to organs through prolonged or repeated exposure. It is harmful to aquatic life .

properties

IUPAC Name

pentane-2,4-dione
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InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3
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InChI Key

YRKCREAYFQTBPV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)C
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Molecular Formula

C5H8O2, Array
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DSSTOX Substance ID

DTXSID4021979
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Molecular Weight

100.12 g/mol
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Physical Description

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid.
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Boiling Point

284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F
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Flash Point

93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F
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Solubility

In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16
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Density

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.45
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Vapor Pressure

2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93
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Impurities

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%).
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Product Name

Acetylacetone

Color/Form

Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.

CAS RN

123-54-6
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Melting Point

-10.3 °F (USCG, 1999), -23 °C, -10.3 °F
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Record name Acetyl acetone
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Record name ACETYLACETONE (2,4-PENTANEDIONE)
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Synthesis routes and methods I

Procedure details

Compound 11 was reduced with Na(Hg) to 1-amino-4-methylacridine 13 Heating compound 13 with acetylacetone and catalytic amounts of acid gave pure adduct 14, upon chromatography. Specifically, compound 14 was obtained by warming of compound 13 with acetylacetone in amylalcohol with traces of H2SO4 at 130° C. for 1.5hr. The structure of compound 14 C19H16N2O (eims, m/z 288, 100%) 1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine was elucidated mainly from its NMR data, by comparison of the chemical shifts with those of other pyridoacridines as described by He Hay-Yin et al., J.O.C., 56, 5369 (1991). Reacting compound 13 with cyclohexanone, instead of acetylacetone, gave compound 15. Specifically, compound 15 was obtained from cyclohexanone and compound 13 under the same conditions as compound 14.
[Compound]
Name
pyridoacridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylacetone
Reactant of Route 2
Reactant of Route 2
Acetylacetone
Reactant of Route 3
Reactant of Route 3
Acetylacetone
Reactant of Route 4
Reactant of Route 4
Acetylacetone
Reactant of Route 5
Reactant of Route 5
Acetylacetone
Reactant of Route 6
Acetylacetone

Citations

For This Compound
82,700
Citations
JF Steinbach, H Freiser - Analytical Chemistry, 1953 - ACS Publications
This work was undertaken to evaluate the role of acetylacetone serving as both extraction solvent and complexing reagent in extraction of metals from aqueous solutions. Equilibrium …
Number of citations: 81 pubs.acs.org
AL Andreassen, SH Bauer - Journal of Molecular Structure, 1972 - Elsevier
The molecular geometries of three structurally related compounds have been determined by electron diffraction in the gas phase. Acetylacetone, which exists primarily as the enol …
Number of citations: 154 www.sciencedirect.com
A Camerman, D Mastropaolo… - Journal of the American …, 1983 - ACS Publications
… a complex of diphenylhydantoin and 9ethyladenine, using acetylacetone as solvent.10 … of acetylacetone per asymmetric unit is present in the crystal lattice. The acetylacetone does not …
Number of citations: 160 pubs.acs.org
SF Tayyari, F Milani-Nejad - Spectrochimica Acta Part A: Molecular and …, 2000 - Elsevier
The infrared and Raman spectra of acetylacetone and its deuterated analogues have been analyzed by the aid of ab initio calculations at post Hartree–Fock level and considering the …
Number of citations: 210 www.sciencedirect.com
SG McGeachin - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The synthesis of a number of diketimine ligands of structure 1 is reported. These give bis-bidentate chelates of type 2 with Cu(II), Ni(II), and Co(II). Optical spectra, magnetic moments and…
Number of citations: 290 cdnsciencepub.com
JJ Dannenberg, R Rios - The Journal of Physical Chemistry, 1994 - ACS Publications
… PM3, and SAMI are reported for acetylacetone and both the cis and trans … Both malonaldehyde and acetylacetone are postulated to … We chose acetylacetone rather than the more simple …
Number of citations: 166 pubs.acs.org
H Nakanishi, H Morita, S Nagakura - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… Near and vacuum UV absorption spectra of acetylacetone … The electronic absorption spectra of acetylacetone and its … for discussing the higher excitation bands of acetylacetone. …
Number of citations: 110 www.journal.csj.jp
TP Melia, R Merrifield - Journal of Applied Chemistry, 1969 - Wiley Online Library
… in the adiabatic calorimeter, acetylacetone was studied in the … the melting of the keto form of acetylacetone and that at 252" K … Since acetylacetone has an appreciable vapour pressure …
Number of citations: 23 onlinelibrary.wiley.com
A Yamamoto, S Kambara - Journal of the American Chemical …, 1957 - ACS Publications
The structures of the reaction products of a series of tetraalkoxytitaniums with acetylacetone and ethyl acetoacetate were studied by chemical and physical analysis of the isolated pure …
Number of citations: 171 pubs.acs.org
D Nematollahi, M Rafiee - Journal of electroanalytical chemistry, 2004 - Elsevier
… presence of 2 mM acetylacetone, and (c) 2 mM acetylacetone in the absence of … acetylacetone (3); curve II, variation of peak current ratio (I p C1 /I p A1 ) in the presence of acetylacetone …
Number of citations: 109 www.sciencedirect.com

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